3b-(4-Iodophenyl)tropane-2b-carboxylic
描述
Chemical Synthesis of 3β-(4-Iodophenyl)tropane-2β-carboxylic Acid and its Precursors
The foundational structure, 3β-phenyltropane-2-carboxylic acid, and its analogs have been a subject of study since 1973 for their biological activity. dea.gov The synthesis of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid methyl ester, also known as β-CIT or RTI-55, is a key process. dea.govwikipedia.org This synthesis often starts from methylecgonidine. wikipedia.org The process can result in the formation of the 2α-epimer as a significant by-product, which necessitates purification through chromatographic methods. dea.gov Saponification of the resulting methyl ester yields the corresponding carboxylic acid. dea.gov
The development of precursors for radiolabeling is a crucial aspect of the synthesis. For radioiodination, a common precursor is the corresponding trialkylstannyl derivative. nih.gov For instance, the synthesis of the isopropyl ester analog, RTI-121, involves the preparation of a tributylstannyl precursor. nih.gov Similarly, for fluorine-18 (B77423) labeling, precursors are designed to facilitate nucleophilic substitution. An example is the synthesis of the precursor for [18F]FE@CIT, which starts from β-CIT. nih.gov
A variety of 3-phenyltropane analogs have been synthesized to explore their structure-activity relationships. For example, 3α-(4'-substituted phenyl)tropane-2β-carboxylic acid methyl esters have been developed as ligands with high affinity and selectivity for the dopamine (B1211576) transporter. nih.gov Additionally, modifications at the 2β-position, such as the introduction of a 1,2,4-oxadiazol-5-methyl group in RTI-126, have been explored. dea.gov
Radiosynthesis of Iodine-123 and Iodine-125 (B85253) Labeled Derivatives (e.g., [123I]β-CIT, [125I]β-CIT)
Radiolabeled derivatives of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid are widely used for in vivo imaging of monoamine transporters.
A prevalent method for introducing iodine-123 (¹²³I) and iodine-125 (¹²⁵I) is electrophilic radioiododestannylation. nih.govnih.gov This technique involves the reaction of a trialkylstannyl precursor with a source of radioactive iodine. nih.gov The radioactive iodide (I⁻) is first oxidized to its electrophilic form (I₂) using an oxidizing agent in an acidic solution. nih.gov Common oxidizing agents include hydrogen peroxide/hydrochloric acid, peracetic acid/acetic acid, and chloramine-T/hydrochloric acid. nih.gov
This method has been successfully employed for the synthesis of [¹²⁵I]RTI-121, yielding the product in good radiochemical yield (86 ± 7%) and high radiochemical purity (>99%). nih.gov Similarly, [¹³¹I]β-CIT and [¹³¹I]FP-CIT have been synthesized using this approach. nih.gov The purification of the crude product is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or Solid Phase Extraction (SPE). nih.govnih.gov For instance, a modified procedure for the radiosynthesis of [¹²³I]β-CIT, involving an HPLC purification step, has been reported to provide good and reproducible yields of a highly purified tracer. nih.govunimib.it
Synthesis of Fluorine-18 Labeled Esters (e.g., [18F]FE@CIT)
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with favorable properties for PET imaging. wikipedia.org Consequently, ¹⁸F-labeled analogs of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid have been developed.
The synthesis of ¹⁸F-labeled esters like [¹⁸F]FE@CIT typically involves a nucleophilic fluorination reaction. nih.govnumberanalytics.com This approach utilizes [¹⁸F]fluoride, which is a readily available and high specific activity source of fluorine-18. nih.gov The synthesis of [¹⁸F]FE@CIT involves the reaction of (1R-2-exo-3-exo)8-methyl-3-(4-iodo-phenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid with [¹⁸F]bromofluoroethane. nih.gov This reaction is carried out at high temperature, and the product is purified using a C-18 SepPak cartridge. nih.gov This method has been shown to produce [¹⁸F]FE@CIT with high radiochemical yields. nih.gov
The development of automated synthesis modules has further streamlined the production of ¹⁸F-labeled radiopharmaceuticals. openmedscience.comnih.gov These automated systems can improve the reproducibility and efficiency of the radiosynthesis process. nih.gov
Derivatization Strategies for Novel Analogs
The core structure of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid has been extensively modified to create novel analogs with improved properties. nih.govresearchgate.netnih.gov These derivatization strategies aim to enhance affinity and selectivity for specific monoamine transporters.
One approach involves modifying the ester group at the 2β-position. For example, replacing the methyl ester in β-CIT with a fluoroethyl ester to produce FE@CIT has been shown to increase affinity for the dopamine transporter over the serotonin (B10506) transporter. nih.gov Other modifications at this position include the creation of amido-fluoroethyl derivatives. nih.gov
Another strategy focuses on substitutions on the 3β-phenyl ring. nih.gov The nature and position of substituents on this ring significantly influence the binding affinity for monoamine transporters. nih.gov For instance, the introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring has been explored. nih.gov
Furthermore, the tropane (B1204802) nitrogen can be modified. N-ω-fluoroalkyl analogs of β-CIT, such as β-CIT-FP and β-CIT-FE, have been synthesized and evaluated as potential tracers for the dopamine transporter. researchgate.net These analogs have demonstrated faster kinetics in vivo compared to β-CIT. researchgate.net The development of these novel analogs continues to be an active area of research, aiming to provide more effective tools for neuroimaging. acs.org
Structure
3D Structure
属性
IUPAC Name |
(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYUBPMVXGWBJ-DGAVXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Radiochemical Preparation
Radiochemical Purity and Specific Activity Considerations in Tracer Production
For any radiolabeled compound intended for in vivo imaging, achieving high radiochemical purity (RCP) and specific activity is paramount. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. nih.govnih.gov Impurities can lead to poor image quality and misinterpretation of results. Specific activity, the amount of radioactivity per unit mass of a compound, is crucial for receptor-based imaging to ensure that the injected mass is low enough to avoid pharmacological effects.
In the production of tropane-based radiotracers like [¹⁸F]FE@CIT, stringent quality control is applied. The synthesis of [¹⁸F]FE@CIT has been reported to yield a radiochemical purity of greater than 99%. nih.gov The specific activity achieved was greater than 416 GBq/µmol (11.2 Ci/µmol) at the end of synthesis. nih.gov These high values are essential for its use as an effective PET imaging agent for the dopamine (B1211576) transporter. nih.govnih.gov Various methods, including instant thin-layer chromatography (ITLC) and cartridge-based systems, are employed to rapidly assess the RCP of radiotracers before use. nih.gov
Table 4: Radiochemical Properties of [¹⁸F]FE@CIT
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Purity (RCP) | >99% | nih.gov |
| Specific Activity | >416 GBq/µmol (>11.2 Ci/µmol) | nih.gov |
In Vitro Pharmacological Characterization of 3b 4 Iodophenyl Tropane 2b Carboxylic Acid Derivatives
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for its target receptors or transporters. In these assays, a radiolabeled version of the compound of interest, or a known ligand, is used to measure the extent of binding to tissues or cells expressing the target.
Affinity and Selectivity for Dopamine (B1211576) Transporter (DAT)
Derivatives of 3β-(4-iodophenyl)tropane-2β-carboxylic acid have demonstrated a high affinity for the dopamine transporter. The methyl ester, [¹²⁵I]RTI-55, has been identified as one of the most potent inhibitors of dopamine uptake. nih.gov Saturation and kinetic studies using [¹²⁵I]RTI-55 in rat striatum, a brain region rich in dopaminergic nerve terminals, revealed the presence of both a high-affinity and a low-affinity binding site. The dissociation constant (Kd) for the high-affinity site was determined to be 0.2 nM, while the low-affinity site had a Kd of 5.8 nM. nih.gov The pharmacological profile of this binding was consistent with the dopamine transporter. nih.gov Further studies have confirmed the high affinity of these compounds for DAT. rti.org
The isopropyl ester derivative, [¹²⁵I]RTI-121, also exhibits high affinity for DAT, with saturation studies indicating a high-affinity component with a Kd of 0.14 ± 0.01 nM and a low-affinity component with a Kd of 1.59 ± 0.09 nM in rat striatum. nih.gov The binding of [¹²⁵I]RTI-121 in dopamine-rich brain regions is effectively blocked by known dopamine transporter ligands, confirming its interaction with DAT. nih.gov
Table 1: Binding Affinities (Kd) of 3β-(4-Iodophenyl)tropane-2β-carboxylic Acid Esters for DAT
| Compound | Brain Region/Cell Line | High-Affinity Kd (nM) | Low-Affinity Kd (nM) |
|---|---|---|---|
| [¹²⁵I]RTI-55 (Methyl Ester) | Rat Striatum | 0.2 nih.gov | 5.8 nih.gov |
| [¹²⁵I]RTI-121 (Isopropyl Ester) | Rat Striatum | 0.14 ± 0.01 nih.gov | 1.59 ± 0.09 nih.gov |
Affinity and Selectivity for Serotonin (B10506) Transporter (SERT)
In addition to their high affinity for DAT, 3β-(4-iodophenyl)tropane-2β-carboxylic acid derivatives also exhibit significant affinity for the serotonin transporter. Studies with [¹²⁵I]RTI-55 showed high-affinity binding in the cerebral cortex, which is rich in serotonergic neurons. nih.gov Scatchard analysis of this binding revealed a single high-affinity component with a Kd of 0.2 nM. nih.gov The pharmacological profile of [¹²⁵I]RTI-55 binding in the cerebral cortex was consistent with that of the serotonin transporter, as it was effectively blocked by serotonin uptake inhibitors. nih.gov In human putamen, saturation analysis of [¹²⁵I]RTI-55 binding also demonstrated two binding sites with Kd values of 0.10 ± 0.02 nM and 1.81 ± 0.46 nM. clinpgx.org
Table 2: Binding Affinities (Kd) of [¹²⁵I]RTI-55 for SERT
| Brain Region | High-Affinity Kd (nM) | Low-Affinity Kd (nM) |
|---|---|---|
| Rat Cerebral Cortex | 0.2 nih.gov | - |
| Human Putamen | 0.10 ± 0.02 clinpgx.org | 1.81 ± 0.46 clinpgx.org |
Affinity and Selectivity for Norepinephrine (B1679862) Transporter (NET)
While exhibiting high affinity for both DAT and SERT, derivatives of 3β-(4-iodophenyl)tropane-2β-carboxylic acid generally show a lower affinity for the norepinephrine transporter. This indicates a degree of selectivity for DAT and SERT over NET. For instance, the isopropyl ester derivative, RTI-121, is considered a selective ligand for the dopamine transporter, with its binding not being significantly reduced by the NET inhibitor desipramine (B1205290). nih.gov
Competitive Binding Studies with Endogenous Neurotransmitters and Other Ligands
Competitive binding studies have been instrumental in characterizing the interaction of 3β-(4-iodophenyl)tropane-2β-carboxylic acid derivatives with monoamine transporters. In these experiments, the ability of various unlabeled compounds (competitors) to displace the radiolabeled ligand (e.g., [¹²⁵I]RTI-55) from its binding site is measured.
The binding of [¹²⁵I]RTI-55 to dopamine transporter sites is effectively displaced by known dopamine uptake inhibitors. nih.gov Similarly, serotonin uptake inhibitors can block the binding of [¹²⁵I]RTI-55 in brain regions with a high density of serotonergic neurons. nih.gov For example, in studies using membranes from whole rat brain (minus the caudate), the SERT inhibitor paroxetine (B1678475) was used to block the binding of [¹²⁵I]RTI-55 to serotonin transporter sites to better characterize other potential binding sites. rti.org
Competition assays with [¹²⁵I]RTI-55 in human putamen membranes revealed a rank order of potency for DAT ligands as follows: mazindol > GBR 12909 > GBR 12935 > paroxetine > nisoxetine > desipramine ≥ fluoxetine > citalopram. clinpgx.org In the human occipital cortex, the rank order of potency for inhibition of [¹²⁵I]RTI-55 binding, suggesting SERT interaction, was: paroxetine > citalopram > GBR 12909 ≥ mazindol ≥ nisoxetine > benztropine (B127874). clinpgx.org
Furthermore, the binding of the isopropyl ester [¹²⁵I]RTI-121 in the striatum was inhibited by the dopamine transporter ligands GBR 12909 and nomifensine, but not by the SERT inhibitor paroxetine or the NET inhibitor desipramine. nih.gov The binding was also inhibited by d-amphetamine in a dose-dependent manner. nih.gov
Kinetic Binding Studies
Kinetic binding studies provide valuable information about the rate at which a ligand associates with (on-rate) and dissociates from (off-rate) its target.
On-Rates and Off-Rates from Monoamine Transporters
Kinetic analysis of [¹²⁵I]RTI-55 binding to human putamen membranes has revealed complex interactions. The association of the radioligand at 25°C was found to be monophasic. clinpgx.org In contrast, the dissociation of [¹²⁵I]RTI-55 from these membranes occurred in two phases, with half-life (t₁/₂) values of 9.4 minutes and 36.5 minutes, respectively. clinpgx.org This biphasic dissociation suggests either the presence of two distinct binding sites with different dissociation rates or a more complex interaction with a single site. Saturation and kinetic studies in the rat striatum also indicated that [¹²⁵I]RTI-55 binds to both a high- and a low-affinity site. nih.gov While these studies provide insight into the dissociation kinetics, specific on-rate (k-on) and off-rate (k-off) constants were not explicitly reported in the provided search results.
Influence of Physiological Conditions on In Vitro Binding
The binding of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid derivatives to monoamine transporters is sensitive to the physiological conditions of the in vitro assay. Factors such as temperature, buffer composition, and the ionic environment can significantly influence the binding characteristics of these compounds.
Temperature is a critical variable in determining the binding affinity of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid derivatives to monoamine transporters. Studies on the methyl ester derivative, [¹²⁵I]β-CIT, have revealed that an increase in incubation temperature from 22°C to a more physiologically relevant 37°C results in a significant reduction in binding to the dopamine transporter (DAT). Specifically, this temperature increase led to a 60% decrease in DAT binding. In contrast, the binding to the serotonin transporter (SERT) was only marginally affected by this temperature change nih.gov.
These findings suggest that the binding of this class of compounds to DAT is an exothermic process, where higher temperatures lead to a decrease in binding affinity. This temperature sensitivity is an important consideration when extrapolating in vitro binding data to in vivo conditions. At 22°C, [¹²⁵I]β-CIT exhibited similar high affinities for both the high-affinity DAT site (0.39 nM) and the SERT site (0.47 nM). However, at 37°C, the preferential decrease in DAT binding would alter the compound's selectivity profile nih.gov.
Further research has indicated that for some tropane (B1204802) derivatives, binding to the DAT is best described by a two-site model at both 22°C and 37°C, whereas binding to SERT is consistent with a single population of binding sites nih.gov.
The composition of the buffer and the concentration of specific ions in the assay medium can allosterically modulate the binding of tropane derivatives to monoamine transporters. In vitro binding assays are often conducted in buffers designed to mimic the composition of cerebrospinal fluid (CSF) to better reflect physiological conditions.
A typical composition for artificial cerebrospinal fluid (aCSF) used in such experiments is as follows:
| Component | Concentration (mM) |
| NaCl | 127 |
| KCl | 1.0 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 26 |
| D-glucose | 10 |
| CaCl₂ | 2.4 |
| MgCl₂ | 1.3 |
This table presents a common formulation for aCSF, though variations exist.
The ionic environment, particularly the concentration of sodium ions (Na⁺), has been shown to significantly influence the binding of related tropane compounds. For instance, the binding of [³H]WIN 35,428, a fluorinated analog, to the dopamine transporter increases as the concentration of Na⁺ rises to between 10-60 mM. However, at higher concentrations, this binding begins to decrease researchgate.net. This suggests that Na⁺ ions may play a role in inducing a conformational state of the transporter that has a higher affinity for these ligands, up to a certain concentration.
Other cations, such as Ca²⁺, Mg²⁺, and K⁺, have also been shown to inhibit the binding of [³H]WIN 35,428, with Ca²⁺ and Mg²⁺ being more potent inhibitors than K⁺ researchgate.net. These cations appear to compete with the radioligand for binding to the transporter, and their inhibitory effects can be modulated by the concentration of Na⁺ researchgate.net. The nature of the anion in the buffer can also influence binding, although its effects appear to be less pronounced than those of the cations researchgate.net.
Transporter Functional Assays (e.g., Uptake Inhibition)
Beyond characterizing the binding of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid derivatives to monoamine transporters, it is crucial to assess their functional effects on transporter activity. This is typically achieved through in vitro uptake inhibition assays, which measure the ability of a compound to block the transport of neurotransmitters into cells or synaptosomes.
Derivatives of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid have been shown to be potent inhibitors of dopamine uptake. The following table summarizes the in vitro dopamine uptake inhibition potencies (IC₅₀ values) for several related compounds.
| Compound | Dopamine Uptake Inhibition IC₅₀ (nM) |
| 3β-(4-Iodophenyl)tropane-2β-carboxylic acid methyl ester (RTI-55) | Data for direct uptake inhibition is limited, but it is a potent DAT ligand. |
| (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (WIN 35,428) | ~10-20 |
| Cocaine | ~200-300 |
Note: IC₅₀ values can vary depending on the specific assay conditions and tissue preparation used.
The methyl ester of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid, also known as RTI-55, is a well-characterized compound that exhibits high affinity for the dopamine transporter. While specific IC₅₀ values for dopamine uptake inhibition can vary between studies, it is consistently shown to be a potent inhibitor. The structure-activity relationship of this class of compounds indicates that modifications to the tropane ring and the phenyl group can significantly impact both binding affinity and uptake inhibition potency.
In Vivo Pharmacological Evaluation in Animal Models
Biodistribution Studies in Rodents and Non-Human Primates
The biodistribution of radiolabeled RTI-55 has been characterized to understand its localization within the body, particularly its ability to penetrate the brain and bind to specific targets.
Following intravenous administration in mice, [¹²⁵I]RTI-55 demonstrates rapid uptake into the brain, with accumulation increasing for the first 150 minutes before reaching a constant level. nih.gov In non-human primates, specifically baboons, studies with related tracers like [¹²³I]FP-CIT show significant accumulation not only in the brain but also in the urinary bladder, intestines, liver, and kidneys. nih.gov The retention of the compound at its primary target in the brain is notably long. In baboons, the half-life for the clearance of RTI-55 from the dopamine (B1211576) transporter (DAT) has been estimated to be between two and three days, indicating a prolonged presence in the central nervous system.
The distribution of RTI-55 within the brain is not uniform; it concentrates in regions with high densities of monoamine transporters.
In rodent models, studies consistently show the highest accumulation in areas rich in dopamine transporters. nih.gov Autoradiography in mice injected with [¹²⁵I]RTI-55 revealed the highest concentrations in the striatum and olfactory tubercles. nih.gov Further studies in rats using a related compound, [¹⁸F]FE@CIT, provided quantitative data on this differential uptake.
| Brain Region | % Injected Dose/g |
|---|---|
| Striatum | 1.23 |
| Thalamus | 0.42 |
| Cerebellum | 0.33 |
The specific binding in these regions is demonstrated by the high striatum-to-cerebellum ratio, a standard measure where the cerebellum is used as a reference region due to its low density of dopamine transporters.
| Ratio | Value |
|---|---|
| Striatum/Cerebellum | 3.73 |
| Thalamus/Cerebellum | 1.65 |
In non-human primates, SPECT studies in baboons also show rapid brain entry with high uptake in the striatum, and much lower levels in other areas like the midbrain and occipital cortex. nih.gov This distribution pattern aligns with the known high concentration of dopamine transporters in the striatum.
In Vivo Tracer Kinetics and Metabolism
The kinetic profile of a tracer determines its suitability for imaging studies, while an understanding of its metabolism is crucial for accurately interpreting the imaging signal.
The original radiotracer, [¹²³I]β-CIT, exhibited slow uptake kinetics, requiring 20 to 30 hours to achieve stable, peak levels in the striatum of non-human primates. nih.gov This slow kinetic profile prompted the development of newer analogs. nih.gov In mice, the uptake of [¹²⁵I]RTI-55 into the brain peaks around 150 minutes after injection, after which it enters a plateau phase. nih.gov
The washout from the brain is exceptionally slow, corresponding to its long retention time. Studies in baboons demonstrated a biological half-life of 2 to 3 days for clearance from the dopamine transporter. nih.gov In mice, while recovery from the pharmacological effects of RTI-55 was observed after 12 hours, the tracer itself remains detectable for a longer period. nih.gov
The interpretation of tracer imaging relies on understanding whether the detected signal comes from the parent compound or from active metabolites that can also enter the brain. While detailed animal metabolite studies are not extensively reported in the searched literature, analysis of [¹²³I]β-CIT in human plasma has identified two distinct metabolites: one polar and one lipophilic. nih.gov
Four hours after injection, the parent compound constituted only about 23% of the radioactivity in the plasma. nih.gov The polar metabolite accounted for 33%, and the lipophilic metabolite accounted for 44%. nih.gov The presence of a significant lipophilic metabolite is of particular importance, as this type of metabolite has the potential to cross the blood-brain barrier and could contribute to the non-specific binding signal observed in the brain during imaging studies. nih.gov
Receptor Occupancy and Displacement Studies
Receptor occupancy and displacement studies are used to confirm the specific binding of a tracer to its intended target in vivo. These studies involve either pre-treating or challenging the animal with a non-labeled compound to observe competition for the same binding site.
Studies in mice have shown that the binding of [¹²⁵I]RTI-55 is saturable and can be inhibited by other cocaine analogs. nih.gov More specifically, its binding in the striatum is significantly inhibited by the selective dopamine transporter inhibitor GBR 12909 and the tropane (B1204802) analog WIN 35,428. nih.gov This confirms that RTI-55 binds primarily to the dopamine transporter in the striatum. nih.gov In contrast, the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) had little effect in the striatum but did significantly inhibit binding in the hypothalamus, indicating that RTI-55 also binds to the serotonin transporter in regions where it is more densely expressed. nih.gov
| Displacing Agent | Target Transporter | Effect in Striatum | Effect in Hypothalamus |
|---|---|---|---|
| GBR 12909 | DAT | Significant Inhibition | Not Reported |
| WIN 35,428 | DAT | Significant Inhibition | Not Reported |
| Paroxetine | SERT | Little Effect | Significant Inhibition |
Furthermore, studies have demonstrated that a pharmacological dose of cocaine can displace previously bound RTI-55 from the dopamine transporter in both mice and baboons. nih.govnih.gov In baboons, pre-treatment with RTI-55 led to a long-lasting inhibition of [¹¹C]cocaine binding, which was still significant 24 hours after administration, confirming a high-occupancy and slow-clearance profile at the dopamine transporter. nih.gov
Pharmacological Specificity via Co-administration of Known Transporter Ligands
To determine the in vivo binding specificity of RTI-55 to the dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, displacement studies using selective ligands for each transporter are performed. In these experiments, the binding of radiolabeled RTI-55 is measured in the presence and absence of a competing, non-labeled drug.
In mouse studies, the co-administration of known dopamine transporter inhibitors like GBR 12909 and WIN 35,428 significantly inhibits the binding of [¹²⁵I]RTI-55 in the striatum, a brain region with a high density of dopamine transporters. nih.gov Conversely, the selective serotonin reuptake inhibitor (SSRI) paroxetine has little effect on [¹²⁵I]RTI-55 binding in the striatum but significantly inhibits its binding in the hypothalamus, an area richer in serotonin transporters. nih.gov This demonstrates that while RTI-55 binds to both DAT and SERT, its binding in the striatum is predominantly to DAT. nih.gov Further studies in rats have confirmed that specific [¹²³I]RTI-55 binding to serotonin uptake sites can be inhibited by paroxetine but not by the selective DAT inhibitor GBR 12909. nih.gov
In non-human primate studies using SPECT, in vivo displacement experiments have shown that the vast majority (over 95%) of [¹²³I]RTI-55 binding in the striatum is attributable to the dopamine transporter. researchgate.net The binding of RTI-55 to DAT is also substantiated by the fact that it can be displaced by cocaine, which also binds to the transporter. nih.gov The neurotoxin MPTP, which selectively destroys dopamine neurons, leads to a significant reduction in [¹²⁵I]RTI-55 binding in the striatum, further confirming that the binding is to the dopamine transporter. nih.gov
| Ligand | Target Transporter | Effect on [¹²⁵I]RTI-55 Striatal Binding | Effect on [¹²⁵I]RTI-55 Hypothalamic Binding |
| GBR 12909 | DAT | Significant Inhibition nih.govnih.gov | Little to No Effect nih.gov |
| WIN 35,428 | DAT | Significant Inhibition nih.gov | Not Reported |
| Paroxetine | SERT | Little to No Effect nih.gov | Significant Inhibition nih.gov |
| Cocaine | DAT/SERT/NET | Significant Inhibition nih.govnih.gov | Not Reported |
| Haloperidol | D2 Receptor | No Effect nih.gov | No Effect nih.gov |
Effects of Endogenous Dopamine Levels on Radioligand Binding
The binding of radioligands to transporters can be influenced by the concentration of the endogenous neurotransmitter. Studies have investigated how manipulating synaptic dopamine levels affects RTI-55 binding. Amphetamine, a compound known to induce dopamine release and reverse transport through DAT, has been used to study this interaction. nih.gov The efflux of dopamine induced by amphetamine is blocked by DAT inhibitors like cocaine and by inhibitors of the vesicular monoamine transporter-2 (VMAT2), such as reserpine (B192253). nih.gov
Pretreatment of animals with reserpine, which depletes vesicular stores of monoamines, can alter the binding of transporter radioligands. While direct studies on the effect of reserpine on RTI-55 binding are part of a broader understanding of monoamine transporter dynamics, specific results detailing this interaction for RTI-55 are complex. Amphetamine-induced dopamine efflux, which relies on vesicular stores, is blocked by reserpine, indicating the critical role of endogenous dopamine pools in the mechanism of action of such releasing agents. nih.gov The interaction suggests that significant alterations in vesicular dopamine storage would likely impact the competitive binding environment for RTI-55 at the dopamine transporter.
Imaging Methodology in Preclinical SPECT and PET Studies
Radiolabeled forms of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid, particularly [¹²³I]RTI-55, are valuable tools for in vivo imaging of monoamine transporters using Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov Positron Emission Tomography (PET) has also been used in preclinical studies, for instance, to evaluate the occupancy of DAT by non-radiolabeled RTI-55 using [¹¹C]cocaine. nih.gov These imaging techniques allow for the non-invasive study of transporter distribution and density in living animal models. psu.edu
Image Acquisition and Reconstruction Protocols in Animal Models
Preclinical SPECT imaging in animal models, such as non-human primates and rabbits, involves the use of dedicated small-animal SPECT scanners. researchgate.netnih.gov These systems are designed to offer high resolution (often sub-millimeter) and sensitivity, which is crucial for brain imaging. psu.eduresearchgate.net
For a typical study in baboons, [¹²³I]RTI-55 is administered intravenously. nih.gov Dynamic scanning commences immediately after injection to capture the time course of the radiotracer in the brain. researchgate.net Image acquisition can last for several hours to track the binding and washout of the tracer. nih.gov The raw data are collected in what is known as "list-mode," which records individual photon detection events. nih.gov
These data are then reconstructed into a 3D image using sophisticated algorithms, such as similarity-regulated ordered-subset expectation maximization (SROSEM). nih.gov For quantitative accuracy, corrections for physical factors like photon attenuation and scatter are applied during or after reconstruction. researchgate.net The integration of SPECT with Computed Tomography (SPECT/CT) in modern preclinical systems aids in anatomical localization by co-registering the functional SPECT data with a high-resolution anatomical CT image. psu.edu
| Parameter | Typical Protocol in Preclinical SPECT | Reference |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | nih.gov |
| Animal Model | Baboon, Rabbit, Rat | nih.govnih.govnih.gov |
| Radiotracer | [¹²³I]RTI-55 | nih.gov |
| Scanner Type | Dedicated high-resolution small-animal SPECT/CT | researchgate.netnih.gov |
| Data Acquisition | Dynamic scanning post-injection, list-mode acquisition | researchgate.netnih.gov |
| Reconstruction Algorithm | Ordered-Subset Expectation Maximization (OSEM) or variants (e.g., SROSEM) | nih.gov |
| Corrections | Attenuation, Scatter | researchgate.net |
Quantification Methods for Transporter Availability (e.g., Region-of-Interest Analysis, Binding Potential)
Once reconstructed images are obtained, quantitative analysis is performed to estimate transporter availability. A common method is the Region-of-Interest (ROI) analysis. nih.gov In this approach, ROIs are manually or automatically drawn on the images over specific brain structures. Key regions include the striatum (high in DAT), midbrain (rich in SERT), and a reference region, such as the cerebellum, which is considered to have a negligible density of DAT and SERT. nih.govnih.gov
From the time-activity curves generated for these ROIs, several outcome measures can be calculated. A straightforward method is to calculate the ratio of specific to non-specific binding, often expressed as the (Striatum - Cerebellum) / Cerebellum ratio. nih.gov
A more sophisticated and quantitatively robust measure is the Binding Potential (BP), which is proportional to the density of available transporters (Bmax) and inversely proportional to the radioligand's dissociation constant (Kd). BP can be derived using various kinetic and graphical models, such as the simplified reference tissue model (SRTM), which uses the reference region's time-activity curve as an input function, avoiding the need for arterial blood sampling. nih.gov These quantitative methods are essential for comparing transporter availability between different groups or under different experimental conditions. nih.gov
Applications in Preclinical Neuroscience Research
Mapping Neurotransmitter Transporter Distribution and Density in Animal Brains
Radioiodinated RTI-55 ([¹²⁵I]RTI-55) is extensively used to visualize and quantify the distribution and density of dopamine (B1211576) and serotonin (B10506) transporters in the brains of various animal species. Techniques such as in vitro and ex vivo autoradiography, as well as in vivo imaging with Single Photon Emission Computed Tomography (SPECT), have provided detailed maps of these transporter systems.
In vivo studies in mice have shown that following intravenous injection, [¹²⁵I]RTI-55 accumulates in brain regions known to have high densities of dopamine uptake sites, such as the striatum and olfactory tubercles. nih.gov Autoradiographic analysis of brain sections from these animals confirms these findings, with specific binding of the radioligand being blocked by dopamine uptake inhibitors in dopamine-rich areas. nih.gov Conversely, in regions with a high concentration of serotonergic neurons, the binding of [¹²⁵I]RTI-55 is inhibited by serotonin uptake inhibitors. nih.gov
Autoradiography studies in rats have further elucidated the distribution of RTI-55 binding sites. These studies revealed high concentrations of binding in the olfactory tubercle, caudate putamen, accumbens nucleus, various thalamic and hypothalamic nuclei, the substantia nigra, and the ventral tegmental area. nih.gov The distinct patterns of inhibition by selective dopamine and serotonin transporter blockers have allowed researchers to differentiate between the two transporter populations. For instance, the presence of a selective serotonin transporter ligand like clomipramine (B1669221) significantly reduces [¹²⁵I]RTI-55 binding in areas such as the thalamus and hypothalamus, while leaving the binding in the striatum largely unaffected, indicating that the striatal binding is predominantly to DAT. nih.gov
The following table summarizes the binding affinity of [¹²⁵I]RTI-55 for dopamine and serotonin transporters in the rat brain.
| Transporter | Brain Region | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Dopamine Transporter (High-Affinity Site) | Striatum | 0.2 nM | nih.gov |
| Dopamine Transporter (Low-Affinity Site) | Striatum | 5.8 nM | nih.gov |
| Serotonin Transporter | Cerebral Cortex | 0.2 nM | nih.gov |
Investigating Presynaptic Dopaminergic and Serotonergic System Integrity in Animal Models
RTI-55 is a valuable tool for assessing the health and integrity of presynaptic dopaminergic and serotonergic nerve terminals in animal models. nih.gov A reduction in the binding of radiolabeled RTI-55 in specific brain regions can indicate a loss of the corresponding transporters, which is often a marker of neuronal damage or degeneration.
The compound's high affinity for both DAT and SERT allows for the simultaneous or selective investigation of these two systems. nih.gov By using selective blocking agents, researchers can isolate the binding to either transporter. For example, the co-administration of a selective serotonin reuptake inhibitor (SSRI) can block the binding of [¹²⁵I]RTI-55 to SERT, allowing for the specific measurement of DAT density. nih.gov Conversely, a selective dopamine uptake inhibitor can be used to isolate SERT binding.
Studies in rats have demonstrated that [¹²⁵I]RTI-55 binding in the striatum is primarily associated with the dopamine transporter, while binding in the hypothalamus is largely due to the serotonin transporter. nih.gov This regional distinction allows for targeted investigations into the integrity of each system. For instance, a decrease in striatal [¹²⁵I]RTI-55 binding would suggest a deficit in the presynaptic dopaminergic system in that area.
Studies in Animal Models of Neurodegenerative Disorders
The ability of RTI-55 to quantify dopamine transporter density has made it a critical tool in the study of neurodegenerative disorders that affect the dopaminergic system, most notably Parkinson's disease. nih.govnih.gov
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease. bjbms.org MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a loss of dopamine transporters in the striatum, mimicking a key pathological feature of Parkinson's disease in humans. nih.govnih.gov
Studies in mice treated with MPTP have shown a significant reduction in the binding of [¹²⁵I]RTI-55 in the striatum. nih.gov This decrease in binding directly correlates with the loss of dopaminergic neurons, providing a quantitative measure of the neurotoxic effects of MPTP. This makes RTI-55 an essential tool for evaluating the extent of neuronal damage in these models and for testing the potential neuroprotective effects of novel therapeutic agents. The MPTP model, while not fully replicating all aspects of human Parkinson's disease, is invaluable for studying the mechanisms of dopaminergic neurodegeneration and for the preclinical assessment of new treatments. bjbms.orgnih.gov
Research on Mechanisms of Drug Action and Addiction
RTI-55, being a cocaine analog, has been extensively used in research aimed at understanding the mechanisms of action of psychostimulants and the neurobiology of addiction. nih.govrti.org
RTI-55 has a higher affinity for the dopamine transporter than cocaine itself. rti.orgnih.gov This property has made it a useful tool for investigating the competitive binding of cocaine and other psychostimulants to the dopamine transporter. Studies have shown that a subsequent dose of cocaine can displace tracer amounts of [¹²³I]RTI-55 from the dopamine transporter, a finding that has implications for the development of treatments for cocaine abuse. rti.orgnih.gov
Research in mice has demonstrated that pretreatment with RTI-55 reduces the availability of the dopamine transporter, and this reduction can be significantly mitigated by the subsequent administration of cocaine. nih.gov This suggests that cocaine can displace pharmacological doses of RTI-55 from the striatum. nih.gov These findings are crucial for understanding the complex interactions between different psychostimulants at the dopamine transporter and for designing effective pharmacotherapies for addiction.
The following table summarizes the inhibitory constants (Ki) of RTI-55 and cocaine for the dopamine and serotonin transporters, highlighting the higher affinity of RTI-55.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |
|---|---|---|---|
| RTI-55 (β-CIT) | ~0.2 (high-affinity) | ~0.2 | nih.gov |
| (-)-Cocaine | Higher than RTI-55 | Data Not Specified in a directly comparable manner | nih.gov |
The fact that RTI-55 binds to both DAT and SERT has been leveraged in studies investigating the interaction between the dopaminergic and serotonergic systems. nih.gov The use of Selective Serotonin Reuptake Inhibitors (SSRIs) in conjunction with RTI-55 allows for the dissection of these interactions.
In animal models, SSRIs such as paroxetine (B1678475) and clomipramine have been used to block the binding of [¹²⁵I]RTI-55 to the serotonin transporter. nih.govnih.gov This allows for the specific measurement of dopamine transporter availability. Interestingly, some studies have reported that the administration of an SSRI can lead to an enhancement of [¹²³I]β-CIT binding in the striatum of rats, suggesting a complex interaction between the serotonin and dopamine systems. nih.gov Specifically, the administration of clomipramine was found to increase the striatal binding of [¹²³I]β-CIT by 55%, indicating a potential serotonergic modulation of dopamine transporter function. nih.gov These findings are significant for understanding the broader neurochemical effects of SSRIs and their potential impact on the dopamine system.
Compound Names
| Common Name/Abbreviation | Chemical Name |
|---|---|
| RTI-55 / β-CIT | 3β-(4-Iodophenyl)tropane-2β-carboxylic acid methyl ester |
| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| MPTP | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
| Paroxetine | (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine |
| Clomipramine | 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine |
Pharmacological Challenges to Modulate Transporter Binding
The in vivo binding of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid and its analogs to monoamine transporters presents a complex pharmacological landscape. The modulation of this binding through the systemic administration of other drugs has been a key area of preclinical research, providing insights into the compound's specificity and the competitive interactions at the dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. These studies are crucial for validating the utility of its radiolabeled versions as imaging agents and for understanding its potential to interfere with the actions of other psychoactive substances.
Influence of Systemic Drug Administration on In Vivo Binding
The in vivo binding of radiolabeled analogs of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid is significantly influenced by the systemic administration of other transporter ligands. This provides a method to characterize the binding profile of the compound in a living system.
Studies involving the methyl ester, known as RTI-55 or β-CIT, have demonstrated its potent and long-lasting inhibition of cocaine binding to dopamine transporters. nih.gov In baboons, a single intravenous dose of RTI-55 resulted in a significant reduction of [¹¹C]cocaine binding that was still evident 24 hours post-administration, with the half-life for the clearance of RTI-55 from the DAT estimated to be 2 to 3 days. nih.gov Similar long-lasting effects were observed in mice, where RTI-55 significantly inhibited [³H]cocaine binding for at least 180 minutes. nih.gov
Displacement studies with [¹²⁵I]RTI-55 in mice have further elucidated its in vivo binding profile. The binding in dopamine-rich regions like the striatum is effectively inhibited by other dopamine transporter ligands such as GBR 12909 and WIN 35,428. nih.gov Conversely, the serotonin transporter inhibitor paroxetine had a significant effect on hypothalamic binding but little impact on the striatum, suggesting that [¹²⁵I]RTI-55 also binds to SERT in vivo. nih.gov The binding was unaffected by the dopamine receptor antagonist haloperidol. nih.gov
Research with the isopropyl ester, [¹²⁵I]RTI-121, has shown that its specific binding in the striatum and olfactory tubercles is saturable and can be blocked by the dopamine transporter ligands GBR 12,909 and (±)-nomifensine. nih.gov In contrast, the serotonin transporter inhibitor paroxetine and the norepinephrine transporter inhibitor desipramine (B1205290) did not reduce its binding, highlighting the selectivity of RTI-121 for the dopamine transporter in vivo. nih.gov Furthermore, the administration of d-amphetamine led to a dose-dependent inhibition of [¹²⁵I]RTI-121 binding. nih.gov
These findings underscore the competitive nature of binding to monoamine transporters and demonstrate that the in vivo binding of 3β-(4-Iodophenyl)tropane-2β-carboxylic acid derivatives can be modulated by co-administered drugs that target these same sites.
Table of In Vivo Binding Modulation by Systemic Drug Administration
| Radioligand | Animal Model | Brain Region(s) | Challenging Drug | Effect on Binding |
| [¹¹C]Cocaine | Baboon | Striatum | RTI-55 | Significant inhibition at 90 mins and 24 hrs |
| [³H]Cocaine | Mouse | Brain | RTI-55 | Significant inhibition at 60 and 180 mins |
| [¹²⁵I]RTI-55 | Mouse | Striatum | GBR 12909 | Significant inhibition |
| [¹²⁵I]RTI-55 | Mouse | Striatum | WIN 35,428 | Significant inhibition |
| [¹²⁵I]RTI-55 | Mouse | Hypothalamus | Paroxetine | Significant inhibition |
| [¹²⁵I]RTI-55 | Mouse | Striatum | Paroxetine | Little effect |
| [¹²⁵I]RTI-55 | Mouse | Various | Haloperidol | No effect |
| [¹²⁵I]RTI-121 | Mouse | Striatum, Olfactory Tubercles | GBR 12,909 | Blocked |
| [¹²⁵I]RTI-121 | Mouse | Striatum, Olfactory Tubercles | (±)-Nomifensine | Blocked |
| [¹²⁵I]RTI-121 | Mouse | Striatum, Olfactory Tubercles | Paroxetine | Not reduced |
| [¹²⁵I]RTI-121 | Mouse | Striatum, Olfactory Tubercles | Desipramine | Not reduced |
| [¹²⁵I]RTI-121 | Mouse | Striatum, Olfactory Tubercles | d-Amphetamine | Dose-dependent inhibition |
Structure Activity Relationships Sar and Design Principles for Tropane Based Transporter Ligands
Impact of Substitutions on the Phenyl Ring on Transporter Affinity and Selectivity
Structure-activity relationship studies have consistently demonstrated that the nature and position of substituents on the 3β-phenyl ring are critical determinants of binding affinity and selectivity for monoamine transporters. nih.gov Early research into 3β-phenyltropane analogs revealed that substitutions at the para- (4'-) position of the phenyl ring could dramatically enhance potency at the DAT compared to cocaine. nih.gov
For instance, the synthesis of a series of 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters showed that compounds with p-chloro and p-iodo substituents were exceptionally potent, being 85 and 78 times more potent than cocaine at its binding site in rat striatum, respectively. nih.gov The p-bromo and p-methyl analogs were also significantly more potent than cocaine. nih.gov The 3β-(3',4'-dichloro) and 3β-(4'-chloro-3'-methyl) analogues (RTI-111 and RTI-112, respectively) have also been shown to possess very high affinity for the DAT. nih.gov
This highlights a general trend where electron-withdrawing halogen substituents at the 4'-position are well-tolerated and often lead to high affinity. The high affinity of RTI-55 (3β-(4-iodophenyl)tropan-2β-carboxylic acid methyl ester) for both the DAT and SERT further underscores the importance of this substitution. nih.govcapes.gov.br In contrast, some modifications can confer selectivity. For example, 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester was found to have a high affinity for the DAT. nih.gov Further modifications of this scaffold led to the discovery of compounds with high affinity for both DAT and SERT but low affinity for NET. nih.gov
The following table summarizes the binding affinities of several 3β-phenyltropane analogs with different substitutions on the phenyl ring, illustrating the impact of these changes.
| Compound | 3β-Phenyl Substituent | Transporter | Binding Affinity (IC₅₀, nM) | Selectivity Profile |
| RTI-55 | 4'-Iodo | DAT | 0.73 | High affinity for DAT and SERT |
| SERT | 1.1 | |||
| NET | 24 | |||
| RTI-111 | 3',4'-Dichloro | DAT | 0.79 | High affinity for DAT |
| RTI-112 | 4'-Chloro-3'-methyl | DAT | 0.81 | High affinity for DAT and SERT |
| RTI-31 | 4'-Methyl | DAT | 1.5 | High affinity for DAT |
| 2c | 4'-Chloro | DAT | ~1.0 (relative to cocaine) | 85x more potent than cocaine |
| 2n | 4'-Iodo | DAT | ~1.1 (relative to cocaine) | 78x more potent than cocaine |
| 7a | 4'-Methoxy | DAT | 6.5 | High affinity for DAT |
Note: Binding affinity values can vary between studies based on experimental conditions and tissue preparations. Data is compiled from multiple sources for illustrative purposes. nih.govnih.govnih.gov
Stereochemical Influences on Binding to Monoamine Transporters
The rigid tropane (B1204802) skeleton imposes significant stereochemical constraints that are crucial for high-affinity binding to monoamine transporters. The orientation of the substituents at the C-2 and C-3 positions of the tropane ring plays a pivotal role in how the ligand fits into the transporter's binding pocket.
Specifically, the 2β, 3β-configuration, as seen in cocaine and its high-affinity analogs like RTI-55, is generally required for potent activity at the DAT. The epimers with a 3α-phenyl configuration, for instance, tend to have lower affinity. nih.gov For example, a series of 3α-(4'-substituted phenyl)tropane-2β-carboxylic acid methyl esters were synthesized and found to be potent and selective ligands for the DAT, but their SAR profile differs from the 3β-isomers. nih.gov This indicates that while potent binding is achievable with other stereochemistries, the precise interactions with the transporter are altered.
The stereochemistry at the C-2 position is also critical. The 2β-carbomethoxy group is a key feature of many high-affinity ligands. Altering this configuration can lead to a significant loss of potency. This strict stereochemical requirement suggests a highly defined binding site that accommodates the specific boat conformation of the tropane ring with its substituents in a precise spatial arrangement. wikipedia.org
Effects of Modifications to the Tropane Nitrogen (e.g., N-demethylation, N-alkylation)
The nitrogen atom of the tropane ring is a key feature for interaction with the monoamine transporters, typically being protonated at physiological pH and forming a crucial salt bridge interaction within the binding site. nih.gov Modification of the N-substituent, therefore, has a profound impact on binding affinity and selectivity.
N-demethylation: The process of removing the methyl group from the tropane nitrogen to form a secondary amine (a "nor" analog) is a common strategy in medicinal chemistry. nih.gov In the phenyltropane series, N-demethylation generally leads to a decrease in affinity for the DAT. However, these nor-tropane analogs can serve as valuable synthetic intermediates for creating new N-substituted derivatives. nih.gov
N-alkylation: Replacing the N-methyl group with other alkyl or arylalkyl substituents can modulate binding affinity and, importantly, selectivity. Studies on 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues (related to benztropine) showed that substituting the N-methyl group with other N-alkyl or arylalkyl groups could achieve a separation of binding affinities for the DAT versus off-target muscarinic receptors. capes.gov.br The size and nature of the N-substituent can influence how the ligand is anchored in the binding site and may introduce new interactions or steric clashes with transporter residues, thereby altering the binding profile.
| Modification | General Effect on DAT Affinity | Notes |
| N-demethylation | Decrease | Creates a secondary amine (nor-analog), useful for further synthesis. |
| N-alkylation (e.g., larger alkyl groups) | Variable | Can increase or decrease affinity; often used to improve selectivity against other transporters or receptors. |
Role of the 2β-Carboxylic Ester Moiety in Binding and Selectivity
The 2β-carboxylic ester moiety is another critical component for high-affinity binding in the 3β-phenyltropane series. While phenyltropanes lacking this group, such as WIN 35,428, are still potent DAT inhibitors, modifications to the ester can fine-tune the ligand's properties. nih.gov
Research has shown that the size of the ester's alkyl group can influence both potency and selectivity. For example, converting the methyl ester of 3β-(4'-iodophenyl)tropane-2β-carboxylic acid (the parent of RTI-55) to the corresponding isopropyl ester (RTI-121) results in a compound with very high affinity and enhanced selectivity for the DAT over SERT and NET. nih.govnih.govnih.gov The isopropyl ester of 3β-(4'-chlorophenyl)-tropane-2β-carboxylic acid also possesses high DAT affinity and selectivity. nih.gov
Furthermore, replacing the ester with an amide group can also lead to potent DAT inhibitors. Tertiary amides, such as the N,N-dimethylamide cocaine analogue, were found to be more potent inhibitors at the DAT than the corresponding primary and secondary amides. nih.gov This suggests that the 2β-substituent does not necessarily need to be a hydrogen bond acceptor, but its size, shape, and electrostatic properties are crucial for optimal interaction within the binding site. acs.org The phenyl esters of 3β-(4'-methylphenyl)- and 3β-(4'-chlorophenyl)tropane-2β-carboxylic acid are examples of highly potent and selective DAT ligands. nih.gov
| 2β-Substituent | Example Compound | Effect on Affinity/Selectivity |
| Methyl Ester | RTI-55 | High affinity for DAT and SERT. nih.gov |
| Isopropyl Ester | RTI-121 | High affinity and high selectivity for DAT. nih.govnih.gov |
| Phenyl Ester | 3β-(4'-chlorophenyl)tropane-2β-carboxylic acid phenyl ester | Highly potent and selective for DAT. nih.gov |
| N,N-dimethylamide | Cocaine N,N-dimethylamide analogue | More potent and selective for DAT than primary/secondary amides. nih.gov |
Conformational Analysis and Molecular Modeling of Tropane Analogs
The rigid structure of tropane-based ligands makes them ideal subjects for conformational analysis and molecular modeling studies, such as Comparative Molecular Field Analysis (CoMFA). nih.gov These computational techniques are used to build 3D quantitative structure-activity relationship (QSAR) models that correlate the structural features of the ligands with their binding affinities. nih.govnih.gov
CoMFA studies on 3β-phenyltropane analogs have provided valuable insights into the steric and electrostatic fields of the DAT binding site. nih.gov These models help to rationalize the observed SAR and predict the affinity of novel compounds. For example, CoMFA models for benztropine (B127874) analogs have been used to successfully predict the binding affinities of new derivatives. nih.gov Similarly, for 3β-phenyltropane-2β-carboxylic acid methyl esters, CoMFA studies highlighted the steric and electrostatic factors that govern binding, providing a predictive tool for designing new ligands. nih.gov
Molecular docking studies have further illuminated how these ligands orient themselves within the transporter. For RTI-55, modeling suggests that the protonated tropane nitrogen is positioned near a key aspartate residue (Asp79 in hDAT) in the central binding site (S1). nih.govacs.org The 3β-iodophenyl group occupies a hydrophobic pocket, where the iodine atom can form favorable interactions. acs.org The conformation of the ligand upon binding is not always its lowest energy state in solution, indicating that the binding process can involve an "induced fit" where both the ligand and the protein may undergo conformational changes to achieve an optimal interaction. nih.govresearchgate.net These modeling studies are crucial for understanding selectivity, as the subtle differences in amino acid residues between DAT, SERT, and NET can be exploited to design transporter-specific ligands. acs.org
Methodological Considerations for Research Application and Interpretation
Selection of Appropriate Radioligands for Specific Transporter Targets
The choice of a radioligand is a critical determinant of a study's success in accurately quantifying a specific monoamine transporter. RTI-55 is a non-selective ligand, exhibiting high affinity for both DAT and SERT. nih.govfrontiersin.orgrti.org This property can be advantageous for studies aiming to visualize both transporter systems simultaneously or for initial screening purposes. However, for research focused on a single transporter, its lack of selectivity is a significant drawback, as the signal in regions expressing multiple transporters will be confounded.
For instance, [¹²⁵I]RTI-55 has been used in autoradiography to label both DAT-rich areas like the striatum and SERT-rich areas such as the cerebral cortex in rat brains. nih.gov The interpretation of binding in regions with overlapping transporter populations requires pharmacological dissection, using selective blocking agents to isolate the signal from the transporter of interest.
In contrast, numerous selective radioligands have been developed for PET and SPECT imaging to overcome this limitation. For DAT-specific imaging, ligands such as [¹¹C]PE2I and [¹²³I]FP-CIT are widely used. snmjournals.orgmdpi.com For SERT, [¹¹C]DASB is considered a state-of-the-art radioligand due to its high selectivity and favorable imaging properties. nih.govoup.com The selection between a non-selective ligand like RTI-55 and a selective one depends entirely on the specific research question. While RTI-55 can provide a broad overview, selective radioligands are indispensable for precise quantification and attribution of changes to a single transporter type.
Table 1: Comparison of Radioligands for Monoamine Transporter Imaging
| Radioligand | Primary Target(s) | Selectivity Profile | Imaging Modality | Common Applications |
|---|---|---|---|---|
| [¹²⁵I]RTI-55 | DAT, SERT | Non-selective | Autoradiography, SPECT | In vitro binding assays, simultaneous visualization of DAT/SERT distribution. nih.govresearchgate.net |
| [¹²³I]FP-CIT | DAT (>SERT) | High for DAT | SPECT | Clinical diagnosis of Parkinsonian syndromes. snmjournals.orgsnmjournals.org |
| [¹¹C]DASB | SERT | Highly selective for SERT | PET | Quantification of SERT in depression and other neuropsychiatric disorders. nih.govoup.com |
| [¹¹C]PE2I | DAT | Highly selective for DAT | PET | Research studies on dopamine (B1211576) system and Parkinson's disease progression. snmjournals.orgmdpi.com |
| [³H]citalopram | SERT | Highly selective for SERT | In vitro binding | Quantification of SERT in membrane preparations. researchgate.net |
| [³H]nisoxetine | NET | Selective for NET | In vitro binding | Quantification of NET in membrane preparations. researchgate.net |
Choice of Reference Regions for Non-Specific Binding Estimation in Animal Imaging
Accurate quantification of specific radioligand binding to transporters in vivo using techniques like PET or SPECT requires the estimation and subtraction of non-specific binding (NSB). This is typically achieved using a reference region, an area of the brain that is devoid or has negligible density of the target transporter. The ideal reference region should exhibit similar radiotracer delivery and clearance kinetics to the target regions, but without the specific binding component.
For imaging of both DAT and SERT, the cerebellum is the most commonly used reference region in both preclinical and clinical studies. snmjournals.orgsnmjournals.org This is because the cerebellum has a very low density of both dopamine and serotonin (B10506) transporters, making it a suitable proxy for non-specific and free radioligand concentration in the brain. nih.gov For example, in PET studies using the SERT-selective ligand [¹¹C]DASB, the cerebellum is used to calculate the binding potential (BP), a measure of the density of available transporters. snmjournals.org Similarly, in DAT imaging with [¹⁸F]-FECNT, ratios of uptake in the caudate and putamen to the cerebellum are used to assess transporter density. snmjournals.org
The selection of the reference region must be carefully validated for any new radiotracer or animal model. Inappropriate selection can lead to significant errors in the quantification of specific binding. For instance, some radioligands may exhibit unexpected specific binding in certain cerebellar subregions, or their metabolites may penetrate the reference and target regions differently, violating the assumptions of the reference tissue model. Therefore, the posterior half of the cerebellar cortex, excluding the vermis (which may have some SERT binding) and white matter, is often recommended to minimize potential confounds. nih.gov
Influences of Endogenous Neurotransmitter Competition
Radioligands used for in vivo imaging, including tropane (B1204802) derivatives like RTI-55, bind reversibly to their target transporters and are therefore in competition with endogenous neurotransmitters. elsevierpure.com Fluctuations in the synaptic concentrations of dopamine and serotonin can directly impact the binding of a radiotracer, which can be both a challenge and an opportunity in research.
An increase in synaptic dopamine, for example, will compete with a DAT radioligand for binding sites, leading to a decrease in the measured signal. This principle is the basis for studies that aim to measure dopamine release in response to a pharmacological challenge (e.g., with amphetamine or methylphenidate) or a behavioral task. elsevierpure.com A reduction in the binding of a D2 receptor radioligand like [¹¹C]raclopride after a methylphenidate challenge is interpreted as an increase in synaptic dopamine. elsevierpure.com
Similarly, changes in synaptic serotonin can affect the binding of SERT-ligands. This competition is a critical consideration when interpreting imaging data, as physiological state, drug administration, or behavioral paradigms can alter neurotransmitter levels and thus radioligand binding, independent of any change in the actual number of transporters. For a non-selective ligand like RTI-55, this is particularly complex, as its binding can be simultaneously influenced by fluctuations in both dopamine and serotonin. nih.gov This makes it challenging to attribute a change in signal to a specific neurotransmitter system without the use of selective pharmacological tools.
Species-Specific Differences in Transporter Binding and Kinetics in Preclinical Studies
Extrapolating findings from preclinical animal models to humans requires an understanding of potential species-specific differences in neuroanatomy, transporter density, and pharmacology. The binding affinity and kinetics of radioligands like RTI-55 can vary significantly across different species.
For example, while tropane-based ligands generally show high affinity for monoamine transporters in rodents, non-human primates, and humans, subtle differences in the amino acid sequences of the transporters can alter binding pockets and affect ligand affinity and selectivity. nih.govacs.org Studies have shown that while results from rodent and human tissues can be comparable for some drugs, significant differences can exist. nih.gov For instance, the distribution and density of DAT and SERT can differ between rat, monkey, and human brains, which will affect the regional uptake and signal-to-noise ratio of a radioligand. nih.govnih.govpharmgkb.org
Pharmacokinetic differences are also a major consideration. The rate of metabolism and clearance of a radioligand can vary substantially between species, affecting the optimal time window for imaging. mdpi.com Non-human primates, with brain structures and neurotransmitter systems more homologous to humans, are often considered a crucial translational step between rodent studies and clinical trials. pnas.orgnih.gov Studies in monkeys have been essential for characterizing the in vivo performance of many DAT and SERT radioligands before their use in humans. nih.gov
Table 2: Illustrative Species Differences in Monoamine Transporter Studies
| Parameter | Rodents (Rat) | Non-Human Primates (Monkey) | Humans | Key Considerations for RTI-55 Research |
|---|---|---|---|---|
| DAT/SERT Distribution | High DAT in striatum; SERT widely distributed. nih.gov | More complex striatal subdivisions; closer to human distribution. nih.gov | High DAT in striatum; complex SERT distribution in cortical and subcortical areas. nih.gov | Direct extrapolation of regional binding from rats to primates or humans is not always possible. |
| Binding Affinity (Kd/Ki) | [¹²⁵I]RTI-55 shows high affinity for DAT (Kd ~0.2 nM) and SERT (Kd ~0.2 nM) in rat brain. nih.gov | High affinity observed, often used as a translational model. rti.org | High affinity for DAT and SERT observed in postmortem tissue. nih.gov | While high affinity is consistent, subtle differences in transporter structure may alter relative affinity for DAT vs. SERT. |
| Radioligand Kinetics | Generally faster metabolism and clearance. | Slower kinetics than rodents, closer to humans. mdpi.com | Slower kinetics, often requiring longer scan times to reach equilibrium. snmjournals.org | Imaging protocols (e.g., scan duration) must be optimized for each species. |
| Reference Region | Cerebellum is commonly used. oup.com | Cerebellum is the standard reference region. pnas.org | Cerebellum is the standard reference region. snmjournals.org | The validity of the cerebellum as a reference region should be confirmed in each species and for each radioligand. |
Considerations for Longitudinal Studies in Animal Models
Longitudinal studies, where the same animal is assessed multiple times, are powerful designs for monitoring disease progression, the effects of therapeutic interventions, or developmental changes. In vivo imaging with radiotracers that bind to monoamine transporters is well-suited for this approach. Using a compound like RTI-55 or, more commonly, a selective PET or SPECT tracer, researchers can repeatedly and non-invasively quantify changes in transporter density over weeks, months, or even years in the same animal.
This methodology is particularly valuable in non-human primate models of neurodegenerative diseases like Parkinson's disease. nih.gov For example, longitudinal PET imaging can track the progressive loss of striatal DAT following administration of the neurotoxin MPTP, providing a direct in vivo measure of dopaminergic neurodegeneration. nih.gov These studies allow for the evaluation of potential neuroprotective or neurorestorative therapies by observing whether they can slow, halt, or reverse the decline in DAT signal over time.
When conducting longitudinal studies, several factors must be considered. The imaging procedure itself should not affect the biological process being studied. The test-retest reliability of the imaging method must be high to ensure that observed changes are biological rather than methodological variability. snmjournals.org Furthermore, factors such as aging can naturally lead to a decline in transporter density, which must be accounted for in the study design, typically by including an age-matched control group. nih.gov Longitudinal studies in animal models provide invaluable data on the dynamics of the monoamine systems, bridging the gap between cross-sectional preclinical experiments and long-term clinical studies. pnas.org
Future Directions in Research on 3b 4 Iodophenyl Tropane 2b Carboxylic Acid and Its Derivatives
Development of Next-Generation Highly Selective and Specific Transporter Probes
A primary direction for future research lies in the creation of even more selective and specific probes for monoamine transporters. While derivatives of 3b-(4-Iodophenyl)tropane-2b-carboxylic acid, such as the isopropyl ester RTI-121, have demonstrated high selectivity for the dopamine (B1211576) transporter (DAT), the quest for probes with unparalleled specificity continues. nih.govnih.gov The goal is to develop radioligands that can differentiate between subtle conformational states of the transporter protein, providing a more nuanced understanding of transporter function.
Future probes may incorporate novel radioisotopes or labeling strategies to enhance detection sensitivity and reduce background noise in imaging studies. The development of ligands with optimized pharmacokinetic properties, such as ideal brain uptake and washout rates, is also a key objective. These next-generation probes will be instrumental in elucidating the precise role of individual transporters in complex neurological processes and in the pathophysiology of various disorders.
Design of Multi-Targeting Tropane (B1204802) Analogs
There is a growing interest in developing tropane analogs that can simultaneously interact with multiple monoamine transporters, such as the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govmdpi.com This approach stems from the understanding that many neurological and psychiatric conditions involve dysregulation of more than one neurotransmitter system. For instance, compounds that act as mixed inhibitors of DAT and SERT are being explored as potential pharmacotherapies for cocaine addiction. nih.gov
The rationale is that by modulating both dopamine and serotonin pathways, it may be possible to alleviate the reinforcing effects of stimulants while mitigating potential side effects. nih.gov The this compound acid scaffold provides a versatile platform for the design of such multi-targeting ligands. Through systematic chemical modifications, researchers can fine-tune the affinity and selectivity of these analogs for different transporter combinations, leading to the development of novel therapeutic agents with unique pharmacological profiles. nih.govrti.org
Advancements in Preclinical Imaging Techniques and Quantification Models
The utility of radiolabeled derivatives of this compound acid is intrinsically linked to the capabilities of preclinical imaging technologies. criver.com Ongoing advancements in positron emission tomography (PET), single-photon emission computed tomography (SPECT), computed tomography (CT), and magnetic resonance imaging (MRI) are set to enhance the research applications of these probes. nih.gov The development of next-generation imaging systems with higher spatial resolution and sensitivity will allow for more precise quantification of transporter density and occupancy in the brain. nih.gov
Furthermore, improved quantification models are being developed to more accurately interpret the data obtained from imaging studies. These models will enable researchers to extract more detailed information about transporter kinetics and function in vivo. The integration of artificial intelligence and machine learning into image analysis workflows is also expected to accelerate and standardize the quantification process, allowing for more robust and reproducible results. biorxiv.org These technological strides will provide a clearer window into the dynamic changes in transporter function associated with disease progression and therapeutic intervention.
Integration with Other Neuroscience Methodologies (e.g., microdialysis, electrophysiology in animals)
To gain a more comprehensive understanding of the functional consequences of transporter binding, future research will increasingly integrate PET and SPECT imaging with other neuroscience techniques. The simultaneous use of PET with in vivo microdialysis in animal models allows for the direct correlation of transporter occupancy, as measured by a radiolabeled tropane analog, with real-time changes in extracellular neurotransmitter concentrations. nih.govjneurosci.org This combined approach provides a powerful tool for validating the pharmacological effects of novel compounds and for studying the relationship between transporter function and neurotransmitter release.
Similarly, combining PET imaging with electrophysiological recordings, such as electroencephalography (EEG), can reveal how transporter modulation affects neural circuit activity and brain oscillations. frontiersin.org For example, studies have begun to explore the relationship between striatal dopamine release, measured by PET, and changes in brain wave patterns during specific behaviors. frontiersin.org This multi-modal approach will be crucial for bridging the gap between molecular-level events at the transporter and their ultimate impact on brain function and behavior.
Exploration of New Chemical Modifications for Enhanced Research Utility
The chemical scaffold of this compound acid offers a rich landscape for further chemical exploration. acs.org Researchers are continuously investigating new modifications to the tropane ring system and its substituents to create probes with enhanced research utility. nih.govmdpi.com These modifications can be aimed at improving a variety of properties, including:
Binding Affinity and Selectivity: Fine-tuning the structure to increase affinity for a specific transporter or to alter the selectivity profile.
Pharmacokinetics: Modifying the molecule to optimize its absorption, distribution, metabolism, and excretion for imaging or therapeutic applications. mdpi.com
Introduction of Photoaffinity Labels: Incorporating photoreactive groups to allow for covalent labeling of the transporter protein, which is invaluable for studying ligand-transporter interactions at the molecular level.
By systematically exploring the structure-activity relationships of novel tropane derivatives, scientists can develop a diverse toolkit of chemical probes tailored for specific research questions, from basic neuroscience to drug discovery. nih.govresearchgate.net
常见问题
Q. What are the established synthetic routes for 3β-(4-Iodophenyl)tropane-2β-carboxylic acid derivatives?
The synthesis involves multi-step reactions, typically starting with functionalization of the tropane core. For example, 3β-(4-Iodophenyl)tropane-2β-carboxylic acid isopropyl ester is synthesized via:
Acylation : Reacting the tropane precursor with 4-iodobenzoyl chloride under anhydrous conditions.
Esterification : Introducing the isopropyl group using LiAlH4 or similar reducing agents.
Purification : Column chromatography (e.g., silica gel) and recrystallization to achieve >95% purity .
Key intermediates are validated using HPLC, H NMR, and mass spectrometry to confirm regioselectivity and stereochemistry .
Q. How is the structural integrity of these derivatives confirmed post-synthesis?
Structural validation employs:
- H/C NMR : To verify substituent positions and stereochemistry (e.g., equatorial vs. axial orientation of the iodophenyl group) .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of isotopic patterns (e.g., iodine’s I signature) .
- X-ray Crystallography : Optional for resolving ambiguous configurations in crystalline derivatives .
Q. What safety protocols are recommended for handling iodinated tropane derivatives?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous due to iodine’s reactivity .
Advanced Research Questions
Q. How does the 4-iodophenyl substituent influence binding selectivity for dopamine transporters (DAT) versus serotonin/norepinephrine transporters (SERT/NET)?
The iodine atom enhances DAT affinity due to:
- Electron-Withdrawing Effects : Polarizes the phenyl ring, strengthening π-π interactions with DAT’s hydrophobic binding pocket.
- Steric Complementarity : The iodine’s van der Waals radius (~1.98 Å) fits DAT’s subpocket, while SERT/NET exhibit steric clashes .
Methodological Note : Competitive binding assays using H-labeled ligands (e.g., H-WIN 35,428) and transfected cells expressing DAT/SERT/NET are critical for selectivity profiling .
Q. What experimental strategies resolve contradictions in reported binding affinities (e.g., KiK_iKi variability) across studies?
Contradictions often arise from:
- Assay Conditions : Variations in buffer pH, ion concentration (e.g., Na/Cl), or temperature. Standardize protocols using reference ligands (e.g., cocaine for DAT) .
- Membrane Preparation : Differences in transfected cell lines (e.g., HEK293 vs. CHO) or tissue sources (e.g., rat vs. human striatum). Validate with Western blotting for transporter density .
- Data Normalization : Express values relative to a common control to minimize inter-lab variability .
Q. How can researchers design irreversible ligands for dopamine transporter imaging?
- Photoaffinity Probes : Incorporate azido groups (e.g., 3β-(4′-azido-3′-iodophenyl)tropane derivatives) for UV-activated crosslinking to DAT .
- Isothiocyanate Derivatives : Enable covalent binding without photoactivation, improving in vivo stability (e.g., MFZ-2-24) .
Validation : Autoradiography in brain slices or PET/SPECT imaging in animal models confirms target engagement .
Q. What methodologies optimize regioselectivity in tropane functionalization?
- Directed Lithiation : Use LDA (lithium diisopropylamide) to deprotonate specific positions on the tropane core before electrophilic quenching (e.g., iodophenyl addition) .
- Protecting Groups : Temporarily block reactive sites (e.g., 2β-carboxylic acid) during iodination to prevent side reactions .
- Computational Modeling : DFT calculations predict favorable reaction pathways (e.g., transition-state energies for iodination) .
Data Analysis and Interpretation
Q. How should researchers analyze biphasic binding curves in saturation assays?
Biphasic curves suggest multiple binding sites or allosteric modulation.
- Two-Site Model Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate high- and low-affinity values.
- Allosteric Modulators : Test the effect of ions (e.g., Zn) or small molecules on curve shape to identify cooperative interactions .
Q. What statistical approaches address variability in radioligand displacement assays?
- Replicates : Perform triplicate measurements across independent experiments (N ≥ 3).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Error Propagation : Use bootstrap resampling to estimate confidence intervals for values .
Comparative and Mechanistic Studies
Q. How do 4-iodophenyltropane derivatives compare to fluorine-18 labeled analogs for PET imaging?
- Advantages of Iodine : Longer half-life (I: 13.2 hours) allows longitudinal studies, while F (t = 1.8 hours) is limited to short-term imaging.
- Disadvantages : I’s higher γ-energy reduces spatial resolution compared to F .
Recommendation : Use I for DAT density quantification in neurodegenerative models (e.g., Parkinson’s disease) and F for kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
